molecular formula CH6ClP B14741184 Methylphosphane;hydrochloride CAS No. 4731-55-9

Methylphosphane;hydrochloride

Cat. No.: B14741184
CAS No.: 4731-55-9
M. Wt: 84.48 g/mol
InChI Key: ITJVPEZNDRPYMC-UHFFFAOYSA-N
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Description

Methylphosphane;hydrochloride, also known as methylphosphine hydrochloride, is an organophosphorus compound with the chemical formula CH₅P·HCl. It is a derivative of methylphosphine (CH₃PH₂), which is the simplest organophosphorus compound. This compound is typically encountered as a colorless gas that condenses to a colorless liquid and is known for its malodorous nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphosphane;hydrochloride can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide (KPH₂) with methyl iodide (MeI) to produce methylphosphine (CH₃PH₂), which is then treated with hydrochloric acid (HCl) to form this compound .

[ \text{KPH}_2 + \text{MeI} \rightarrow \text{CH}_3\text{PH}_2 + \text{KI} ] [ \text{CH}_3\text{PH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{PH}_2\cdot\text{HCl} ]

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

Methylphosphane;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen (O₂) is commonly used as the oxidizing agent.

    Protonation: Strong acids like hydrochloric acid (HCl) are used for protonation.

    Deprotonation: Strong bases such as potassium hydroxide (KOH) are used for deprotonation.

Major Products Formed

    Oxidation: Methylphosphonous acid (CH₃P(H)O₂H)

    Protonation: Phosphonium ion (CH₃PH₃⁺)

    Deprotonation: Methyl phosphide derivatives

Mechanism of Action

The mechanism of action of methylphosphane;hydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Its ability to form phosphonium ions and phosphide derivatives allows it to interact with different chemical species, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Ethylphosphine: Similar to methylphosphine but with an ethyl group (C₂H₅) instead of a methyl group (CH₃).

    Dimethylphosphine: Contains two methyl groups attached to the phosphorus atom.

    Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.

Uniqueness

Methylphosphane;hydrochloride is unique due to its simple structure and high reactivity. Its ability to form various derivatives and participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

4731-55-9

Molecular Formula

CH6ClP

Molecular Weight

84.48 g/mol

IUPAC Name

methylphosphane;hydrochloride

InChI

InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H

InChI Key

ITJVPEZNDRPYMC-UHFFFAOYSA-N

Canonical SMILES

CP.Cl

Origin of Product

United States

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